1-(4-bromobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring, substituted at position 3 with a 3-methoxyphenyl group and at position 1 with a 4-bromobenzoyl moiety. The 4-bromobenzoyl group enhances lipophilicity and may influence binding affinity through halogen bonding, while the 3-methoxyphenyl substituent contributes electronic effects (e.g., electron-donating methoxy group) that modulate interactions with hydrophobic pockets in enzyme active sites .
Properties
IUPAC Name |
(4-bromophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O2/c1-32-18-4-2-3-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-5-7-16(23)8-6-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERVLBJAQJPUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring and a triazolopyrimidine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. A study highlighted that piperazine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial effects.
Enzyme Inhibition
The compound's structure suggests possible inhibition of key enzymes involved in metabolic pathways. For example, related compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. In a related study, several piperazine derivatives displayed significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound may exhibit similar inhibitory properties.
Antidiabetic Activity
Another area of interest is the compound's potential role in managing diabetes. Compounds with similar benzoyl and piperazine structures have been evaluated for α-glucosidase inhibition, which is crucial in controlling blood glucose levels. A recent study found that related compounds exhibited promising α-glucosidase inhibition activity . This suggests that our compound may also contribute to glycemic control.
Synthesis and Biological Evaluation
In a recent synthesis study involving analogs of the target compound, researchers synthesized several derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and enzyme inhibitory activities. Notably, some derivatives exhibited potent AChE inhibition and significant antibacterial activity against multiple strains . These findings underscore the potential of structurally related compounds in drug development.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 0.63 | |
| Compound B | Antimicrobial (Bacillus) | 2.14 | |
| Compound C | α-Glucosidase Inhibition | 58.8 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Binding : The presence of functional groups allows for interaction with enzyme active sites.
- Cell Membrane Permeability : The lipophilic nature of the compound may enhance its ability to penetrate cell membranes.
- Receptor Interaction : Potential binding to neurotransmitter receptors could explain its neuropharmacological effects.
Scientific Research Applications
The compound 1-(4-bromobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has garnered interest in various scientific research applications due to its unique structural features. This article delves into its applications, highlighting key findings and case studies from diverse sources.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolopyrimidine have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that triazolopyrimidine derivatives effectively inhibited the growth of human cancer cell lines, suggesting that modifications in the structure can enhance their potency against specific cancer types .
Antimicrobial Properties
Compounds containing piperazine and triazole rings have exhibited significant antimicrobial activity. The presence of the bromobenzoyl group may enhance the lipophilicity and membrane penetration of the molecule, potentially increasing its efficacy against bacterial strains. Research indicates that similar compounds have been synthesized and tested against various pathogens, showing effective inhibition of bacterial growth .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. For example, studies on related benzoyl derivatives have revealed their capacity to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by controlling blood glucose levels . The specific interactions of this compound with target enzymes warrant further investigation.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular structure.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- Infrared (IR) Spectroscopy: Identifies functional groups present in the compound.
Case Studies
Several case studies highlight the effectiveness of structurally similar compounds:
- Anticancer Activity Study : A derivative demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Efficacy : A related piperazine derivative showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Enzyme Inhibition Research : A study reported that modifications in the triazole ring led to enhanced α-glucosidase inhibition compared to unmodified analogs .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure Variations
Triazolo[4,5-d]pyrimidine vs. Imidazo[4,5-b]pyridine
- Compound in : Features an imidazo[4,5-b]pyridine core with a bromo substituent and a piperazine-linked isoxazole. The bromo group at position 6 may enhance DNA intercalation properties .
- Target Compound : The triazolo[4,5-d]pyrimidine core offers a planar structure conducive to ATP-binding pocket interactions in kinases, similar to PP2 (a pyrazolo[3,4-d]pyrimidine kinase inhibitor) .
Pyrazolo[1,5-a]pyrimidine ()
Substituent Effects
Halogenated Groups
- Target Compound : The 4-bromobenzoyl group provides steric bulk and halogen bonding capacity.
- : 1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine uses a meta-bromo substituent on the benzyl group.
Methoxy vs. Ethoxy Groups
- : 1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine replaces methoxy with ethoxy.
Fluorinated and Trifluoromethyl Groups
Physicochemical Properties
- Lipophilicity :
- Solubility :
Q & A
Q. Key Reagents/Conditions :
- Solvents: DMF, DCM, toluene .
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation, copper iodide for cross-coupling .
Advanced: How can researchers optimize reaction yields during synthesis?
Q. Experimental Design Considerations :
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time .
Case Study : A 15% yield increase was achieved by replacing DMF with toluene in the piperazine coupling step, reducing side-product formation .
Advanced: How do structural modifications impact the compound’s pharmacological profile?
Q. SAR Analysis :
Q. Methodology :
- In vitro assays : Measure IC₅₀ against HeLa or MCF-7 cells .
- LogP analysis : Assess lipophilicity changes via HPLC .
Advanced: What analytical techniques validate the compound’s purity and structural integrity?
Q. Key Techniques :
| Method | Purpose | Conditions |
|---|---|---|
| HPLC | Purity assessment (>95%) | C18 column, methanol/water gradient |
| 1H/13C NMR | Confirm substituent positions and integration | DMSO-d₆, 400–600 MHz |
| HRMS | Verify molecular formula | ESI+ mode, m/z accuracy < 5 ppm |
Data Contradiction Example : Discrepancies in NMR splitting patterns may indicate rotameric forms of the piperazine ring, requiring variable-temperature NMR for resolution .
Basic: What biological targets are associated with this compound?
- Kinases : Triazolo-pyrimidines inhibit ATP-binding sites in EGFR and CDK2 .
- GPCRs : Piperazine derivatives interact with 5-HT₁A and D₂ receptors .
Methodological Note : Radioligand binding assays (e.g., [³H]-spiperone for D₂) quantify receptor affinity .
Advanced: How can researchers resolve contradictions in biological activity data?
Case Example : Conflicting IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 50 nM) may arise from:
- Assay variability : ATP concentration differences (1 mM vs. 100 µM) .
- Protein source : Recombinant vs. native kinase isoforms .
Resolution : Standardize assays using commercial kinase kits (e.g., Promega ADP-Glo™) and validate with positive controls like staurosporine .
Advanced: What in silico tools predict the compound’s ADMET properties?
- SwissADME : Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulates binding stability to targets like EGFR over 100 ns trajectories .
Validation : Compare predicted vs. experimental hepatic microsomal stability (e.g., t₁/₂ = 45 min predicted vs. 50 min observed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
